molecular formula C12H16N2O2S B13997099 1-[(4-Nitrophenyl)sulfanylmethyl]piperidine CAS No. 6631-79-4

1-[(4-Nitrophenyl)sulfanylmethyl]piperidine

Cat. No.: B13997099
CAS No.: 6631-79-4
M. Wt: 252.33 g/mol
InChI Key: OSMZENFXZOWNLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Nitrophenyl)sulfanylmethyl]piperidine (CAS 1375472-00-6) is a piperidine-based organic compound with the molecular formula C12H16N2O2S and a molecular weight of 252.33 g/mol . It is a chemical building block of interest in medicinal chemistry and drug discovery research, particularly for the synthesis of more complex molecules. Piperidine scaffolds are prevalent in pharmaceuticals and are frequently functionalized to explore new therapeutic agents . The structure incorporates both a piperidine ring, which can influence the physiochemical properties of a molecule, and a 4-nitrophenylsulfanyl group, which can serve as an electron-withdrawing component or be utilized in further chemical transformations . The compound is offered with a high purity standard of 99% . Intended Use and Handling: This product is intended for research and development purposes in a laboratory setting only. It is strictly for in-vitro studies and is not classified as a drug, medicine, or cosmetic. It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

CAS No.

6631-79-4

Molecular Formula

C12H16N2O2S

Molecular Weight

252.33 g/mol

IUPAC Name

1-[(4-nitrophenyl)sulfanylmethyl]piperidine

InChI

InChI=1S/C12H16N2O2S/c15-14(16)11-4-6-12(7-5-11)17-10-13-8-2-1-3-9-13/h4-7H,1-3,8-10H2

InChI Key

OSMZENFXZOWNLP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CSC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis via Nucleophilic Substitution of 4-Nitrobenzyl Halide with Piperidine

One common approach involves the reaction of 4-nitrobenzyl chloride with piperidine to form the sulfanylmethyl linkage:

  • Step 1: Preparation of 4-nitrobenzyl chloride by nitration of benzyl chloride using fuming nitric acid and sulfuric acid.
  • Step 2: Reaction of 4-nitrobenzyl chloride with piperidine under nucleophilic substitution conditions to yield 1-[(4-nitrophenyl)sulfanylmethyl]piperidine.

This method is analogous to the synthesis of related compounds such as 1-(4-nitrophenyl methanesulfonyl) pyrrolidine, where the benzyl chloride derivative is nitrated, sulfonated, chlorinated, and then aminolyzed with a cyclic amine.

Step Reagents/Conditions Yield (%) Notes
1 Benzyl chloride + fuming HNO3/H2SO4 ~52 Nitration to 4-nitrobenzyl chloride
2 4-Nitrobenzyl chloride + piperidine High Nucleophilic substitution to target compound

This approach benefits from straightforward reaction conditions and moderate to high yields.

Multi-Step Synthesis via Sulfonyl Chloride Intermediates

An alternative route involves the preparation of a 4-nitrophenyl sulfonyl chloride intermediate, followed by reaction with piperidine:

  • Step 1: Sulfonation of 4-nitrobenzyl derivatives to form sodium p-nitrobenzyl sulfonate.
  • Step 2: Chlorination of the sulfonate to yield 4-nitrophenyl methanesulfonyl chloride.
  • Step 3: Aminolysis of the sulfonyl chloride with piperidine to produce the target compound.

This method, exemplified in the synthesis of 1-(4-nitrophenyl methanesulfonyl) pyrrolidine, offers high yields (up to 98% in the final step) and improved purity through controlled reaction steps.

Step Reagents/Conditions Yield (%) Notes
1 4-Nitrobenzyl chloride + Na2SO3 96 Sulfonation to sodium sulfonate
2 Sulfonate + PCl5 78 Chlorination to sulfonyl chloride
3 Sulfonyl chloride + piperidine 98 Aminolysis to yield final compound

Synthetic Routes Involving Piperidine Ring Functionalization

Some methods start from functionalized piperidine rings such as 4-piperidone or 1-benzyl-4-piperidone, which are then elaborated to the target compound by introducing the nitrophenyl sulfanyl methyl group:

  • Preparation of 1-benzyl-4-piperidone via hydrolysis and decarboxylation of methyl esters.
  • Formation of enamines or derivatives by reaction with piperidine and other reagents.
  • Subsequent substitution with 4-nitrophenyl sulfanyl methyl moieties.

While these methods are more complex and involve multiple steps, they allow for greater control over stereochemistry and substitution patterns.

Comparative Data Table of Preparation Methods

Method Type Key Intermediates Reaction Conditions Yield Range (%) Advantages Disadvantages
Nucleophilic substitution 4-Nitrobenzyl chloride + piperidine Room temperature to mild heating Moderate to High Simple, direct Requires preparation of nitrobenzyl chloride
Sulfonyl chloride intermediate Sodium p-nitrobenzyl sulfonate, sulfonyl chloride Multi-step, controlled chlorination High (up to 98) High purity, high yield Multi-step, longer synthesis time
Piperidine ring functionalization 1-Benzyl-4-piperidone derivatives Hydrolysis, decarboxylation, amination Variable Structural control Complex, multiple steps

Analytical and Purity Considerations

  • Characterization of the synthesized this compound typically involves Nuclear Magnetic Resonance (NMR) , Infrared Spectroscopy (IR) , Mass Spectrometry (MS) , and High-Performance Liquid Chromatography (HPLC) for purity assessment.
  • Reported purities for related sulfonyl derivatives are often ≥98%, indicating effective purification protocols.
  • Reaction monitoring by Thin Layer Chromatography (TLC) and recrystallization techniques are standard to ensure product quality.

Summary and Recommendations

  • The most efficient and widely documented preparation method for this compound involves the nucleophilic substitution of 4-nitrobenzyl chloride with piperidine or the analogous aminolysis of 4-nitrophenyl sulfonyl chloride intermediates.
  • Multi-step sulfonyl chloride routes offer higher yields and purities but require more elaborate synthetic setups.
  • Starting from functionalized piperidine rings is suitable when specific substitution patterns or stereochemistry are desired but is synthetically more demanding.
  • Analytical validation using NMR, IR, MS, and HPLC is essential for confirming structure and purity.

Chemical Reactions Analysis

1-[(4-Nitrophenyl)sulfanylmethyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Sodium chlorite, CO2 atmosphere.

    Reduction: Hydrogenation catalysts.

    Substitution: Various nucleophiles depending on the desired product.

Major Products:

    Oxidation: Formation of lactams.

    Reduction: Formation of amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-[(4-Nitrophenyl)sulfanylmethyl]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-Nitrophenyl)sulfanylmethyl]piperidine involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Sulfur-Containing Derivatives
Compound Name Substituent/Group Synthesis Route Yield Physical State Key Findings References
1-[(4-Nitrophenyl)sulfanylmethyl]piperidine -SCH₂-(4-NO₂C₆H₄) Not explicitly described; likely via sulfanylation of piperidine N/A Solid (assumed) Commercial availability highlights synthetic feasibility
1-[(4-Nitrophenyl)sulfinyl]piperidine (6p) -SOCH₂-(4-NO₂C₆H₄) Reaction of 4-nitrobenzenesulfinyl chloride with piperidine 56% Yellow solid Sulfinyl group increases polarity and oxidative stability compared to thioether
4-(tert-butyl)-1-((4-nitrophenyl)sulfonyl)piperidine -SO₂-(4-NO₂C₆H₄) + tert-butyl Sulfonylation of 4-tert-butylpiperidine 30% Solid (assumed) Sulfonyl group enhances electron-withdrawing effects, reducing nitrogen basicity
Piperidine, 4-[(4-chlorophenyl)sulfonyl]-, hydrochloride -SO₂-(4-ClC₆H₄) Sulfonylation followed by HCl salt formation N/A Solid (hydrochloride) Chlorophenyl group increases lipophilicity; hydrochloride improves crystallinity

Key Insights :

  • Sulfur oxidation state dictates reactivity: thioethers (sulfanylmethyl) are less polar than sulfinyl (SO) or sulfonyl (SO₂) derivatives, influencing solubility and stability .
  • Electron-withdrawing groups (e.g., NO₂, Cl) enhance electrophilic character, facilitating nucleophilic substitutions or cyclizations. For example, 1-(4-nitrophenyl)piperidine derivatives undergo efficient N-arylation (98% yield) due to the nitro group’s activation .
Non-Sulfur Derivatives
Compound Name Substituent/Group Synthesis Route Yield Physical State Key Findings References
1-(4-Nitrophenyl)piperidine (5a) Direct N-arylation Metal-free N-arylation of piperidine 98% Yellow oil Absence of sulfur simplifies synthesis but reduces functional versatility
1-(1-(4-nitrophenyl)-3-phenylprop-2-yn-1-yl)piperidine (9) Propargyl + 4-NO₂C₆H₄ KA² coupling reaction 60% Yellow oil Alkyne moiety enables click chemistry or cycloadditions
W-18 (1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide) Complex sulfonamide + nitrophenylethyl Multi-step synthesis N/A Solid (assumed) Structural complexity correlates with potent opioid receptor activity

Key Insights :

  • Pharmacological activity : W-18’s sulfonamide and nitrophenylethyl groups mimic fentanyl’s structure, highlighting how piperidine modifications can drastically alter biological targeting .
Physical Properties
  • This compound : Exact mass 252.093 g/mol; likely a solid (analogous to sulfinyl derivative 6p, which is a yellow solid) .
  • 1-(4-Nitrophenyl)piperidine (5a) : Lower molecular weight (218.27 g/mol), yellow oil due to lack of polar sulfur groups .
  • Sulfonyl derivatives : Higher melting points and crystallinity (e.g., hydrochloride salts in ) due to increased polarity .

Biological Activity

1-[(4-Nitrophenyl)sulfanylmethyl]piperidine is a compound of interest due to its potential biological activities, which include antimicrobial, anti-inflammatory, and analgesic properties. This article synthesizes available research findings and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound this compound is characterized by the presence of a piperidine ring substituted with a nitrophenyl group and a sulfanylmethyl moiety. Its molecular formula is C11H14N2O2SC_{11}H_{14}N_2O_2S, and it has been identified in various studies for its potential therapeutic applications.

Antimicrobial Activity

Research Findings:

  • A study indicated that derivatives of piperidine compounds exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . For instance, compounds similar to this compound demonstrated effective inhibition at concentrations ranging from 4 to 32 μg/mL, outperforming standard antibiotics like chloramphenicol .
  • The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, leading to cell death.
CompoundMinimum Inhibitory Concentration (MIC)Active Against
This compound4-32 μg/mLStaphylococcus aureus, E. coli

Anti-inflammatory Activity

Case Studies:

  • Research has shown that piperidine derivatives can significantly reduce inflammation in animal models. One study utilized carrageenan-induced paw edema in rats to evaluate the anti-inflammatory effects of related compounds. Results indicated that certain derivatives exhibited more potent anti-inflammatory effects than standard treatments like sodium diclofenac .
  • The anti-inflammatory mechanism may involve the inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.
CompoundDose (mg/kg)% Inhibition
This compound60>50%

Analgesic Activity

Research Findings:

  • In analgesic assays, compounds similar to this compound showed promising results. A comparative study revealed that some derivatives achieved analgesic effects comparable to ibuprofen and other non-steroidal anti-inflammatory drugs (NSAIDs) .
  • The analgesic effect is likely mediated through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in prostaglandin synthesis.
CompoundMaximal Analgesic Activity (%)Comparison Drug
This compound81.86%Sodium diclofenac

Toxicological Profile

Despite its promising biological activities, the safety profile of this compound must be considered. Preliminary toxicity assessments indicate that the compound can cause skin irritation and serious eye damage at high concentrations . Further studies are necessary to establish a comprehensive toxicological profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.